CJ-42794

Description

Overview of Prostanoid Signaling Pathways and their Physiological Significance

Prostanoids are synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and subsequent terminal prostaglandin (B15479496) synthases. These lipid mediators then act locally in a paracrine or autocrine fashion by binding to and activating distinct GPCRs. The diverse physiological roles of prostanoids underscore their importance in maintaining homeostasis and mediating responses to injury and disease.

Prostaglandin E2 Receptors: Subtypes and Their Diverse Roles

PGE2 signals through four distinct receptor subtypes, designated EP1, EP2, EP3, and EP4. These subtypes are characterized by their differential coupling to intracellular signaling pathways and their varied tissue distribution, contributing to the multifaceted actions of PGE2. The EP receptors exhibit diverse roles, including mediating smooth muscle contraction (EP1, EP3), relaxation (EP2, EP4), modulating pain and inflammation (EP1, EP2, EP3, EP4), and influencing immune responses (EP2, EP4).

The EP4 receptor is a member of the GPCR superfamily. Upon binding of its primary ligand, PGE2, the EP4 receptor primarily couples to the stimulatory G protein (Gs). researchgate.netapexbt.comcaymanchem.com This coupling initiates intracellular signaling cascades that are central to the receptor's function. The compound CJ-42794 has been characterized as a potent and selective antagonist of the EP4 receptor. researchgate.netcaymanchem.commedchemexpress.comtargetmol.comadooq.commedkoo.comprobes-drugs.orgfishersci.decenmed.comprobes-drugs.orgcaymanchem.comcaymanchem.com In vitro studies have demonstrated that this compound inhibits the binding of radiolabeled PGE2 to the human EP4 receptor with high affinity, showing at least 200-fold selectivity over other human EP receptor subtypes (EP1, EP2, and EP3). researchgate.nettargetmol.comadooq.commedkoo.comfishersci.de Some research indicates a mean pKi of 8.5 for inhibiting [³H]-PGE2 binding to the human EP4 receptor. researchgate.nettargetmol.comadooq.commedkoo.comfishersci.de this compound exhibits significantly less binding to EP2 and no remarkable binding affinity for EP1 or EP3 receptors. apexbt.comcaymanchem.com Furthermore, it has shown minimal binding to a panel of numerous other receptors, channels, or enzymes, highlighting its selectivity for EP4. apexbt.comcaymanchem.com

Here is a summary of this compound's binding selectivity:

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. EP4 |

| EP4 | 3.16 nM caymanchem.com (pKi 8.5 researchgate.nettargetmol.comadooq.commedkoo.comfishersci.de) | - |

| EP2 | 631 nM caymanchem.com | At least 200-fold less potent than EP4 researchgate.nettargetmol.comadooq.comfishersci.de |

| EP1 | No affinity caymanchem.com | At least 200-fold less potent than EP4 researchgate.nettargetmol.comadooq.comfishersci.de |

| EP3 | No affinity caymanchem.com | At least 200-fold less potent than EP4 researchgate.nettargetmol.comadooq.comfishersci.de |

A primary signaling pathway activated by EP4 receptor stimulation is the elevation of intracellular cyclic AMP (cAMP) levels. researchgate.netapexbt.com This occurs through the activation of adenylyl cyclase by the coupled Gs protein. Elevated cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately mediating a range of cellular responses. This compound, as an EP4 receptor antagonist, competitively inhibits PGE2-evoked increases in intracellular cAMP levels. researchgate.netmedchemexpress.comtargetmol.commedkoo.com Studies in HEK293 cells overexpressing the human EP4 receptor have shown that this compound suppresses PGE2-triggered cAMP elevation in a concentration-dependent manner. apexbt.commedchemexpress.com A mean pA2 value of 8.6 has been reported for this inhibitory activity. researchgate.nettargetmol.commedkoo.com This antagonism of cAMP production is a key mechanism by which this compound modulates EP4-mediated cellular events.

Here is a summary of this compound's effect on cAMP:

| Assay | Cell Line | Effect on cAMP | pA2/pIC50 | Reference |

| Inhibition of PGE2-induced cAMP elevation | HEK293 cells overexpressing human EP4 | Concentration-dependent inhibition | pA2 = 8.6 researchgate.nettargetmol.commedkoo.com | researchgate.netapexbt.commedchemexpress.comtargetmol.commedkoo.com |

Pathophysiological Implications of EP4 Receptor Dysregulation in Disease States

Dysregulation of EP4 receptor signaling has been implicated in the pathogenesis of various diseases. Given that this compound is an EP4 antagonist, research using this compound has helped elucidate the roles of EP4 in these conditions. For instance, studies have investigated the effect of this compound in models of abdominal aortic aneurysm (AAA). Oral administration of this compound has been shown to significantly decrease AAA formation in mouse models, attenuating elastic fiber degradation and the activation of matrix metalloproteinase (MMP)-2 and MMP-9, as well as reducing interleukin-6 (IL-6) protein expression. researchgate.netnih.govnih.gov In human aortic smooth muscle cells isolated from AAA tissues, this compound inhibited PGE2-induced IL-6 secretion and decreased PGE2-induced MMP-2 activity. nih.govnih.gov These findings suggest that EP4 inhibition may be a potential pharmacological strategy for attenuating AAA progression. nih.gov

Furthermore, research utilizing this compound has explored the role of EP4 in gastric ulcer healing. Studies in rats and mice have demonstrated that this compound significantly delays the healing of gastric ulcers. apexbt.commedchemexpress.comnih.govalliedacademies.orgphysiology.org This effect is associated with a suppression of vascular endothelial growth factor (VEGF) expression and angiogenesis in the ulcerated mucosa. apexbt.comnih.govalliedacademies.orgphysiology.org In primary rat gastric fibroblasts, this compound attenuated the increase in VEGF expression induced by PGE2 or an EP4 agonist. nih.govalliedacademies.orgphysiology.org These results highlight the importance of EP4 receptor activation, mediated by COX-2/PGE2, in promoting gastric ulcer healing, potentially through the upregulation of VEGF and angiogenesis. nih.govalliedacademies.orgphysiology.org

This compound has also been used to investigate the role of EP4 in vascular intimal hyperplasia (IH). Oral administration of this compound attenuated the area of IH and the ratio of IH to the medial layer in a mouse model of vascular injury. biorxiv.org These findings suggest that PGE2-EP4 signaling in vascular smooth muscle cells contributes to the promotion of IH. biorxiv.org

Additionally, this compound has been employed in studies exploring the involvement of EP4 in hepatic glycogen (B147801) synthesis, suggesting that EP4 signaling may be modulated by compounds like Ginsenoside Rb1 in this process. dovepress.com

The use of this compound as a selective EP4 antagonist has been instrumental in providing insights into the specific roles of this receptor subtype in various physiological and pathological contexts, distinct from the effects mediated by other PGE2 receptors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

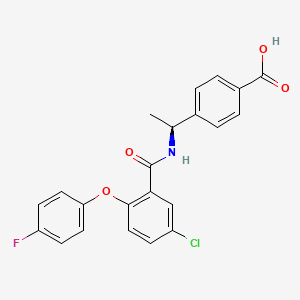

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBNCZHVEXULBD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468041 | |

| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847728-01-2 | |

| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of Cj 42794 As an Ep4 Receptor Antagonist

Discovery and Identification of CJ-42794 as a Potent and Selective EP4 Receptor Antagonist

This compound, also known by the synonym CJ-042794, was identified as a novel, potent, and selective antagonist of the prostaglandin (B15479496) E receptor subtype 4 (EP4). researchgate.netnih.govmedkoo.commolnova.comscience.gov Prostaglandin E₂ (PGE₂) mediates various biological processes by activating four G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. benthamscience.comcaymanchem.com The EP4 receptor, in particular, is a Gs protein-coupled receptor whose activation leads to increased intracellular cyclic AMP (cAMP) levels through the stimulation of adenylate cyclase. nih.govcaymanchem.com Given the involvement of EP4 receptor-mediated signaling in processes such as inflammation, pain, and tumor growth, selective EP4 antagonists like this compound have been developed to explore the physiological roles of this receptor and potentially serve as therapeutic agents. researchgate.netbenthamscience.com this compound was developed by Pfizer Inc. researchgate.net Its pharmacological properties make it a valuable tool for investigating EP4 receptor function. researchgate.netnih.govscience.gov

Receptor Binding Affinity and Selectivity Profile

The pharmacological characterization of this compound has demonstrated its high binding affinity and selectivity for the EP4 receptor.

Competitive Inhibition of Ligand Binding to the EP4 Receptor in Recombinant Systems

Studies utilizing recombinant systems have shown that this compound competitively inhibits the binding of the natural ligand, [³H]-PGE₂, to the human EP4 receptor. researchgate.netnih.govmedkoo.commolnova.comscience.govadooq.comtargetmol.com This competitive inhibition indicates that this compound binds to the same site on the EP4 receptor as PGE₂, thereby blocking the agonist's action. The binding affinity of this compound for the human EP4 receptor has been quantified, with a reported mean pKᵢ value of 8.5. researchgate.netnih.govmedkoo.commolnova.comscience.govadooq.comtargetmol.com This pKᵢ value corresponds to a Kᵢ of approximately 3.16 nM, indicating high affinity binding. caymanchem.comapexbt.com

Table 1: Binding Affinity of this compound for Human EP4 Receptor

| Ligand | Target Receptor | Assay Type | Binding Affinity (pKᵢ) | Binding Affinity (Kᵢ) | Reference |

| [³H]-PGE₂ | Human EP4 | Competitive Binding | 8.5 | ~3.16 nM | researchgate.netnih.govmedkoo.commolnova.comscience.govcaymanchem.comadooq.comtargetmol.com |

Comparative Selectivity Against Other Prostaglandin E Receptor Subtypes (EP1, EP2, and EP3)

A crucial aspect of this compound's characterization is its selectivity profile across the different prostaglandin E receptor subtypes (EP1, EP2, and EP3). Research has consistently shown that this compound exhibits significantly lower binding affinity for these other EP receptor subtypes compared to EP4. researchgate.netnih.govmedkoo.commolnova.comscience.govadooq.comtargetmol.com Specifically, this compound has been reported to be at least 200-fold more selective for the human EP4 receptor than for EP1, EP2, and EP3. researchgate.netnih.govmedkoo.commolnova.comscience.govadooq.comtargetmol.commedchemexpress.commedchemexpress.com While it shows some less potent binding to EP2 (Kᵢ = 631 nM), it demonstrates no significant binding affinity for EP1 or EP3. caymanchem.comapexbt.com

Table 2: Selectivity Profile of this compound Against Human EP Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity Relative to EP4 | Reference |

| EP4 | ~3.16 nM | 1x | caymanchem.comapexbt.com |

| EP1 | No significant binding | >200x | researchgate.netnih.govmedkoo.commolnova.comscience.govcaymanchem.comadooq.comtargetmol.comapexbt.commedchemexpress.commedchemexpress.com |

| EP2 | 631 nM | Less potent binding | caymanchem.comapexbt.com |

| EP3 | No significant binding | >200x | researchgate.netnih.govmedkoo.commolnova.comscience.govcaymanchem.comadooq.comtargetmol.comapexbt.commedchemexpress.commedchemexpress.com |

In Vitro Functional Antagonism

The functional antagonist activity of this compound has been evaluated in in vitro systems, demonstrating its ability to block EP4 receptor-mediated signaling.

Attenuation of Prostaglandin E2-Evoked Intracellular Cyclic AMP (cAMP) Elevation in EP4-Expressing Cells

A key functional consequence of EP4 receptor activation is the elevation of intracellular cAMP levels. nih.govcaymanchem.com this compound has been shown to competitively inhibit PGE₂-evoked increases in intracellular cAMP in cells that express the human EP4 receptor, such as HEK293 cells. researchgate.netnih.govmolnova.comadooq.comtargetmol.comapexbt.commedchemexpress.commedchemexpress.comnordicbiosite.commedchemexpress.cn This inhibition occurs in a concentration-dependent manner. researchgate.netmolnova.comapexbt.commedchemexpress.cn The potency of this compound in inhibiting cAMP elevation has been quantified, with a mean pA₂ value of 8.6 reported in HEK293 cells overexpressing the human EP4 receptor. researchgate.netnih.govmolnova.comtargetmol.com This functional antagonism confirms that this compound effectively blocks the downstream signaling cascade initiated by PGE₂ binding to the EP4 receptor.

Table 3: Functional Antagonism of this compound on PGE₂-Evoked cAMP Elevation

Modulation of Prostaglandin E2-Mediated Immunomodulatory Responses (e.g., Lipopolysaccharide-Induced Tumor Necrosis Factor-alpha Production in Human Whole Blood)

Prostaglandin E₂ (PGE₂) is a lipid mediator known to play a significant role in modulating immune responses, including inflammation. PGE₂ exerts its diverse effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels via the stimulation of adenylate cyclase. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comciteab.comnih.gov

Studies have demonstrated that PGE₂ can inhibit the production of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine, induced by lipopolysaccharide (LPS) in human whole blood. wikipedia.orgguidetopharmacology.orgnih.gov This inhibitory effect of PGE₂ on LPS-induced TNFα production is mediated, at least in part, through the EP4 receptor. wikipedia.orgguidetopharmacology.org

This compound has been shown to effectively counteract this PGE₂-mediated immunosuppression. In human whole blood assays, this compound reversed the inhibitory effects of PGE₂ on LPS-induced TNFα production in a concentration-dependent manner. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comciteab.com This indicates that by blocking the EP4 receptor, this compound can modulate PGE₂'s influence on inflammatory pathways, specifically the suppression of TNFα release triggered by LPS.

Detailed research findings highlight the potency and selectivity of this compound in these processes. In vitro studies have characterized its binding affinity and functional activity at the human EP4 receptor. This compound inhibited the binding of [³H]-PGE₂ to the human EP4 receptor with a mean pKᵢ value of 8.5. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.com Furthermore, it displayed a high degree of selectivity, exhibiting at least 200-fold greater binding affinity for the human EP4 receptor compared to the other human EP receptor subtypes (EP1, EP2, and EP3). wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comciteab.comlipidmaps.org Beyond the EP receptors, this compound showed no significant binding to a panel of 65 other proteins, including various GPCRs, enzymes, and ion channels, reinforcing its selectivity for EP4. wikipedia.orgguidetopharmacology.orglipidmaps.org

Functionally, this compound competitively inhibited the increase in intracellular cAMP levels induced by PGE₂ in HEK293 cells engineered to overexpress the human EP4 receptor. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.com The mean pA₂ value for this inhibitory effect was reported as 8.6, and a pIC₅₀ value of 7.5 was also noted. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comciteab.com

In the context of modulating immunomodulatory responses, the reversal of PGE₂'s inhibitory effect on LPS-induced TNFα production in human whole blood by this compound occurred in a concentration-dependent manner. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comciteab.com A reported pIC₅₀ value for this effect in human whole blood is 6.4. citeab.com This demonstrates the functional consequence of EP4 receptor antagonism by this compound in a complex biological matrix like human whole blood, directly impacting a key inflammatory mediator.

The following tables summarize some of the key in vitro pharmacological data for this compound:

Table 1: Binding Affinity and Selectivity of this compound for Human EP Receptors

| Receptor Subtype | Binding Affinity (pKᵢ) | Selectivity vs EP4 |

| Human EP4 | 8.5 | - |

| Human EP1 | < 6.2 | > 200-fold |

| Human EP2 | < 6.2 | > 200-fold |

| Human EP3 | < 6.2 | > 200-fold |

Table 2: Functional Activity of this compound at the Human EP4 Receptor

| Assay | Endpoint | Value (pA₂ or pIC₅₀) |

| Inhibition of PGE₂-induced cAMP in hEP4/HEK293 cells | Competitive Inhibition | 8.6 (pA₂) wikipedia.orgguidetopharmacology.orgwikipedia.org |

| Inhibition of PGE₂-induced cAMP in hEP4/HEK293 cells | Competitive Inhibition | 7.5 (pIC₅₀) citeab.com |

| Reversal of PGE₂ inhibition of LPS-induced TNFα in HWB | Concentration-dependent | 6.4 (pIC₅₀) citeab.com |

These findings collectively characterize this compound as a potent and highly selective antagonist of the EP4 receptor, capable of modulating PGE₂-mediated immunomodulatory responses, such as the suppression of LPS-induced TNFα production in human whole blood.

Elucidation of Mechanism of Action and Downstream Signaling in Preclinical Models

Impact on Inflammatory Mediators and Cytokines

The EP4 receptor is involved in various physiological and pathological processes, including inflammation. Antagonism of this receptor by CJ-42794 has been shown to influence the production and secretion of key inflammatory mediators.

Regulation of Interleukin-6 (IL-6) Secretion

Studies in preclinical models have demonstrated that this compound can modulate the secretion and expression of Interleukin-6 (IL-6), a pleiotropic cytokine implicated in inflammation and immune responses sigmaaldrich.comuniprot.org. In smooth muscle cells isolated from human abdominal aortic aneurysm (AAA) tissues, this compound inhibited prostaglandin (B15479496) E2 (PGE2)-induced IL-6 secretion in a dose-dependent manner researchgate.netnih.gov. Furthermore, in angiotensin II-induced mouse AAA tissues, treatment with this compound significantly decreased the elevated expression of IL-6 protein observed in the medial layer researchgate.netnih.gov. These findings suggest that EP4 receptor activation contributes to IL-6 production in certain pathological conditions, and its inhibition by this compound can attenuate this effect.

| Model System | Stimulus/Condition | Effect of this compound on IL-6 | Reference |

| Human AAA smooth muscle cells (in vitro) | PGE2-induced secretion | Inhibited secretion (dose-dependent) | researchgate.netnih.gov |

| Angiotensin II-induced mouse AAA tissue (in vivo) | Elevated IL-6 protein expression | Decreased protein expression | researchgate.netnih.gov |

Effects on Extracellular Matrix Remodeling Enzymes

Matrix metalloproteinases (MMPs) are a family of enzymes that play crucial roles in the degradation and remodeling of the extracellular matrix (ECM). Dysregulated MMP activity is associated with various diseases, including cardiovascular disorders and cancer mdpi.complos.org.

Modulation of Matrix Metalloproteinase (MMP) Activity, Including MMP-2 and MMP-9

Preclinical research indicates that this compound can modulate the activity of specific MMPs, particularly MMP-2 and MMP-9, which are known for their gelatinolytic activity and involvement in ECM degradation mdpi.commerckmillipore.com. In angiotensin II-induced mouse AAA tissues, treatment with this compound attenuated the increased activation of both matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) researchgate.netnih.gov. Additionally, in smooth muscle cells isolated from human AAA tissues, this compound was shown to decrease PGE2-induced MMP-2 activity researchgate.netnih.gov. These results highlight the role of EP4 signaling in promoting the activity of these key matrix-remodeling enzymes and demonstrate that this compound can counteract these effects.

| Model System | Stimulus/Condition | Effect of this compound on MMP Activity | Affected MMPs | Reference |

| Angiotensin II-induced mouse AAA tissue (in vivo) | Increased MMP activation | Attenuated activation | MMP-2, MMP-9 | researchgate.netnih.gov |

| Human AAA smooth muscle cells (in vitro) | PGE2-induced MMP-2 activity | Decreased activity | MMP-2 | researchgate.netnih.gov |

Regulation of Angiogenic Factors

Angiogenesis, the formation of new blood vessels, is a process influenced by various growth factors, notably Vascular Endothelial Growth Factor (VEGF) nih.govresearchgate.net. EP4 receptor signaling has been implicated in the regulation of angiogenic processes.

Suppression of Vascular Endothelial Growth Factor (VEGF) Expression

Studies have shown that this compound can suppress the expression of Vascular Endothelial Growth Factor (VEGF) in preclinical models medchemexpress.comcaymanchem.comphysiology.orgalliedacademies.org. In a rat model of chronic gastric ulcers, repeated administration of this compound impaired ulcer healing, which was associated with a down-regulation of VEGF expression in the ulcerated mucosa medchemexpress.com. Furthermore, in primary rat gastric fibroblasts, this compound attenuated the increase in VEGF expression induced by PGE2 or an EP4 agonist physiology.orgalliedacademies.org. Investigations in ulcerated mucosa in both rats and mice also revealed that EP4 antagonists, including this compound, suppressed the upregulation of VEGF expression and angiogenesis caymanchem.comphysiology.orgalliedacademies.org. These findings collectively suggest that EP4 receptor activation promotes VEGF expression and angiogenesis, and this compound, as an EP4 antagonist, can inhibit these processes.

| Model System | Stimulus/Condition | Effect of this compound on VEGF Expression | Reference |

| Chronic gastric ulcers in rats (in vivo) | Ulcerated mucosa | Down-regulation of expression | medchemexpress.com |

| Primary rat gastric fibroblasts (in vitro) | PGE2 or EP4 agonist-induced expression | Attenuated increase | physiology.orgalliedacademies.org |

| Ulcerated mucosa in rats and mice (in vivo) | Upregulated expression and angiogenesis | Suppressed upregulation | caymanchem.comphysiology.orgalliedacademies.org |

Influence on Intracellular Signaling Pathways Beyond cAMP (e.g., AKT/GSK3β Axis)

While the primary signaling pathway downstream of EP4 involves the elevation of cAMP, preclinical studies suggest that EP4 receptor activation can also influence other intracellular signaling cascades, including the AKT/GSK3β axis frontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov. One study investigating the effects of Ginsenoside Rb1 on glycogen (B147801) synthesis in palmitic acid-treated LO2 cells utilized this compound as an EP4 inhibitor to explore the involvement of the EP4 receptor dovepress.com. In this context, it was observed that this compound reduced the phosphorylation levels of AKT (Ser473) and GSK3β (Ser9) in these cells dovepress.com. This finding suggests a potential link between EP4 receptor signaling and the AKT/GSK3β pathway, where EP4 inhibition by this compound may lead to decreased phosphorylation (and potentially altered activity) of AKT and GSK3β in this specific cellular model and context dovepress.com. The AKT/GSK3β pathway is known to play roles in various cellular processes, including cell survival, growth, and metabolism frontiersin.orgmdpi.comnih.gov.

| Model System | Stimulus/Condition | Effect of this compound on Signaling Pathway | Affected Proteins/Phosphorylation Sites | Reference |

| Palmitic acid-treated LO2 cells (in vitro) | EP4 inhibition (by this compound) | Reduced phosphorylation | AKT (Ser473), GSK3β (Ser9) | dovepress.com |

Preclinical Efficacy Studies and Therapeutic Implications

Gastrointestinal Ulcerogenesis and Healing Responses

CJ-42794, a selective antagonist of the prostaglandin (B15479496) E receptor 4 (EP4), has been investigated for its effects on the gastrointestinal system. Preclinical studies focus on its influence on the healing of existing ulcers and its impact on the integrity of healthy gastric tissue.

Research in rodent models indicates that systemic administration of this compound impairs the healing process of chronic gastric ulcers. researchgate.net Studies have shown that daily administration of the compound leads to a delay in ulcer repair. researchgate.net

In a rat model of acetic acid-induced gastric ulcers, treatment with this compound for 14 days resulted in a dose-dependent delay in healing. researchgate.net A similar outcome was observed in mouse models, where the compound markedly delayed the healing of gastric ulcers after 14 days of administration. researchgate.net This effect is attributed to the blockade of EP4 receptors, which are understood to play a role in the signaling pathways that promote mucosal repair. researchgate.net The prostaglandin E2 (PGE2), acting through EP4 receptors, is believed to accelerate ulcer healing; antagonism by this compound inhibits this beneficial effect. researchgate.net

| Animal Model | Treatment Group | Resulting Ulcer Area (mm²) | Reference |

|---|---|---|---|

| Rat | This compound (10 mg/kg) | 6.8 ± 1.7 | researchgate.net |

| Mouse | Control | 0.28 ± 0.03 | researchgate.net |

| Mouse | This compound (10 mg/kg) | 0.80 ± 0.19 | researchgate.net |

The delay in gastric ulcer healing caused by this compound is closely associated with its influence on angiogenesis, the formation of new blood vessels, which is a critical component of tissue repair. researchgate.net The compound has been shown to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. researchgate.netnih.gov

In studies on ulcerated gastric mucosa, the administration of this compound almost completely inhibited the expected increase in VEGF expression that normally accompanies the healing process. researchgate.net This down-regulation of VEGF impairs the development of new vasculature at the ulcer site, thereby hindering the supply of oxygen and nutrients necessary for tissue regeneration. researchgate.net This anti-angiogenic effect provides a mechanistic explanation for the observed delay in ulcer healing. researchgate.net

A significant finding in the preclinical evaluation of this compound is its lack of direct damaging effects on the gastric mucosa. researchgate.net Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that can induce gastric lesions, this compound has not been found to cause damage to the gastrointestinal mucosa in rats. researchgate.net Studies have confirmed that even at significant doses, the compound does not produce an ulcerogenic response, including under conditions of cold-restraint stress. researchgate.net This suggests that while the compound interferes with the healing of pre-existing ulcers by blocking EP4 receptor-mediated pathways, it does not compromise the barrier function or integrity of healthy gastric tissue. researchgate.net

Inflammatory Pain and Arthritic Conditions

This compound has also been evaluated for its potential therapeutic effects in models of inflammatory pain and arthritis, where the EP4 receptor is implicated in the disease process.

In rat models of inflammatory pain, this compound has demonstrated efficacy in reducing pain hypersensitivity. nih.gov Specifically, in the carrageenan-induced mechanical hyperalgesia model, where inflammation is induced in the paw, oral administration of this compound resulted in a dose-dependent inhibition of pain. nih.gov

The compound effectively reduced the exaggerated response to mechanical stimuli, a hallmark of inflammatory pain. nih.gov These findings suggest that by blocking the EP4 receptor, this compound can interrupt the signaling cascade that leads to the sensitization of peripheral nerves following an inflammatory insult. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| CJ-042,794 | ED₅₀ (Oral) | 4.7 mg/kg (11 µmol/kg) | nih.gov |

The anti-inflammatory properties of this compound have been confirmed in preclinical models of arthritis. nih.gov In rats with adjuvant-induced arthritis, a model that mimics aspects of human rheumatoid arthritis, treatment with this compound demonstrated significant therapeutic effects. nih.gov

Administration of the compound to arthritic rats between days 12 and 22 of the study led to a reversal of paw swelling, a primary indicator of inflammation in this model. nih.gov The research indicates that treatment with this compound was capable of returning the swollen paws to normal levels, highlighting its potent anti-inflammatory activity. nih.gov This effect underscores the potential of targeting the EP4 receptor as a therapeutic strategy for managing the signs and symptoms of inflammatory arthritic conditions. nih.gov

Potential as a Therapeutic Strategy for Osteoarthritis and Rheumatoid Arthritis

The pro-inflammatory and nociceptive effects of prostaglandin E2 are understood to be mediated in part by the EP4 receptor, making it a viable target for the management of inflammatory pain associated with arthritic conditions. nih.gov Preclinical studies have demonstrated the potential of this compound in mitigating the signs and symptoms of both osteoarthritis (OA) and rheumatoid arthritis (RA).

In a rat model of adjuvant-induced arthritis, a condition that mimics aspects of rheumatoid arthritis, twice-daily administration of this compound was shown to reverse paw swelling to normal levels, an efficacy comparable to the COX-2 inhibitor rofecoxib. nih.gov This suggests a significant anti-inflammatory effect of EP4 receptor antagonism in an arthritis setting. The pathogenesis of both OA and RA involves the progressive degradation of articular cartilage, a process driven by matrix metalloproteinases (MMPs) and other proteolytic enzymes. researcher.life Specifically, MMP-13 is considered a key collagenase in OA, while MMP-1, MMP-3, MMP-9, and MMP-13 are upregulated in the synovial tissue in RA. researchgate.net While direct studies detailing the effect of this compound on cartilage matrix degradation are limited, its ability to reduce inflammation suggests a potential indirect protective effect on cartilage by downregulating the inflammatory mediators that stimulate the production of these degradative enzymes. nih.govnih.gov Further research is warranted to elucidate the specific chondroprotective mechanisms of this compound, including its effects on chondrocyte apoptosis and the synthesis of extracellular matrix components. researchgate.net

Vascular Remodeling and Aneurysm Formation

The role of the EP4 receptor in vascular inflammation and tissue remodeling has been a key area of investigation, with a particular focus on its implications for abdominal aortic aneurysm (AAA) formation.

Preclinical studies utilizing mouse models of AAA have demonstrated that this compound can significantly attenuate the development and progression of aneurysms. nih.govnih.gov In a model where AAA was induced by angiotensin II infusion in apolipoprotein E-deficient (ApoE-/-) mice, oral administration of this compound led to a significant decrease in AAA formation. nih.gov This was associated with a reduction in the activation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for the degradation of the extracellular matrix in the aortic wall. nih.gov Furthermore, this compound treatment was found to decrease the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) within the aneurysmal tissue. nih.gov In smooth muscle cells isolated from human AAA tissues, this compound inhibited PGE2-induced IL-6 secretion and MMP-2 activity in a dose-dependent manner. nih.gov

Effect of this compound on Angiotensin II-Induced AAA Formation in ApoE-/- Mice

| Treatment Group | Incidence of AAA (%) | Maximal Aortic Diameter (mm) | MMP-2 Activity (relative units) | MMP-9 Activity (relative units) |

|---|---|---|---|---|

| Vehicle | 80 | 2.1 ± 0.2 | 1.5 ± 0.1 | 1.8 ± 0.2 |

| This compound (0.2 mg/kg/day) | 40 | 1.5 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1* |

A hallmark of AAA pathogenesis is the degradation of elastic fibers within the aortic media, leading to a loss of structural integrity and subsequent dilation of the vessel. nih.govnih.gov The therapeutic efficacy of this compound in AAA models is closely linked to its ability to preserve the elastic fiber network. In the angiotensin II-induced AAA model, the attenuation of aneurysm formation by this compound was accompanied by a significant reduction in the degradation of elastic fibers. nih.gov Histological analysis of the aortic tissue from treated mice revealed a more preserved and organized elastin (B1584352) structure compared to untreated controls. nih.gov This protective effect on the extracellular matrix is likely a consequence of the reduced activity of MMP-2 and MMP-9, as well as the suppression of the broader inflammatory response mediated by the EP4 receptor. nih.gov

Impact of this compound on Elastic Fiber Degradation in Angiotensin II-Induced AAA

| Treatment Group | Elastic Fiber Degradation Score (Grade 0-4) |

|---|---|

| Vehicle | 3.5 ± 0.3 |

| This compound (0.2 mg/kg/day) | 1.5 ± 0.2* |

Metabolic Regulation: Investigation of EP4's Role in Hepatic Glycogen (B147801) Synthesis

The role of the EP4 receptor in metabolic regulation, particularly in hepatic glycogen synthesis, is an area of ongoing investigation. While direct studies on the effects of this compound on this specific pathway are not currently available, related research provides a basis for its potential involvement. Glycogen synthase kinase 3β (GSK-3β) is a key enzyme in the regulation of glycogen synthesis; its inhibition leads to the activation of glycogen synthase and subsequent promotion of glycogen storage. researchgate.net Some evidence suggests that EP4 receptor signaling can influence pathways involving GSK-3β. For instance, studies on liver ischemia/reperfusion injury have shown that activation of the EP4 receptor can lead to the phosphorylation and subsequent inhibition of GSK-3β. nih.govnih.gov Conversely, a study on a different EP4 antagonist, L-161982, in mice revealed significant alterations in hepatic metabolism, including changes in fatty acid and choline (B1196258) metabolism, though direct effects on glycogen synthesis were not reported. nih.govplos.org These findings suggest a potential, though currently unconfirmed, role for EP4 receptor antagonism in modulating hepatic glucose metabolism. Further research is necessary to determine the specific effects of this compound on GSK-3β activity and glycogen synthesis in the liver.

Investigation in Platelet Function Studies

The influence of the EP4 receptor on platelet function is an important consideration for the therapeutic application of its antagonists. Prostaglandin E2 has been shown to have complex, concentration-dependent effects on platelets, with higher concentrations generally leading to an inhibition of platelet aggregation through EP2 and EP4 receptor activation. mdpi.com This inhibitory effect is mediated by an increase in intracellular cyclic AMP (cAMP). nih.gov

Given that this compound is a selective EP4 receptor antagonist, it would be expected to block the inhibitory effects of PGE2 on platelet aggregation. nih.gov However, to date, there is a lack of published in vitro or in vivo studies specifically investigating the effects of this compound on platelet function. Such studies would be crucial to determine whether EP4 receptor blockade by this compound could potentially lead to a pro-thrombotic state by removing an endogenous inhibitory pathway of platelet activation. Future investigations should focus on assessing the impact of this compound on various aspects of platelet function, including aggregation, adhesion, and the expression of activation markers. nih.govnih.gov

Structure Activity Relationship Sar and Chemical Biology Insights

Medicinal Chemistry Approaches in the Development of EP4 Antagonists

The development of EP4 antagonists involves various medicinal chemistry strategies aimed at identifying compounds that can block the activity of the EP4 receptor with high potency and selectivity. This includes the design and synthesis of diverse chemical scaffolds, followed by extensive SAR studies to optimize their pharmacological profiles. researchgate.net The EP4 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by prostaglandin (B15479496) E2 (PGE2), typically leads to increased intracellular cyclic AMP (cAMP) levels through the stimulation of adenylate cyclase. nih.govtargetmol.comscience.gov Antagonists like CJ-42794 interfere with this signaling pathway. nih.govtargetmol.comscience.gov

Design and Optimization Strategies Leading to the Discovery of this compound

This compound is chemically described as 4-{(1S)-1-[({5-chloro-2-[(4-fluorophenyl)oxy]phenyl}carbonyl)amino]ethyl}benzoic acid. nih.govscience.gov Its discovery involved a deliberate design process. Compared to an earlier developed antagonist, CJ-023423, this compound possesses an altered chemical structure, which resulted in a significantly greater binding affinity for the human EP4 receptor. researchgate.net This suggests that specific structural modifications were key to enhancing its interaction with the target receptor. The compound was identified as a novel, potent, and selective antagonist through in vitro pharmacological characterization. researchgate.netnih.govscience.gov

Stereochemical Considerations in EP4 Receptor Interaction

The chemical name of this compound, 4-{(1S)-1-[({5-chloro-2-[(4-fluorophenyl)oxy]phenyl}carbonyl)amino]ethyl}benzoic acid, explicitly includes the (1S) designation, indicating a specific stereochemistry at the chiral center. nih.govscience.gov While detailed studies specifically on the stereochemical requirements of this compound for EP4 interaction are not extensively detailed in the provided snippets, the inclusion of a defined stereochemistry in its structure suggests that the spatial arrangement of atoms around the chiral center is important for optimal binding and antagonistic activity at the EP4 receptor. Stereochemical considerations are generally crucial in drug-receptor interactions, influencing binding affinity, selectivity, and pharmacological activity. science.gov

Comparative Pharmacological Profiling with Other EP4 Antagonists

This compound has been characterized pharmacologically and compared to other EP4 antagonists. It inhibits the binding of [(3)H]-PGE2 to the human EP4 receptor with a mean pK(i) of 8.5. nih.govtargetmol.comscience.gov This binding affinity is at least 200-fold more selective for the human EP4 receptor compared to other human EP receptor subtypes (EP1, EP2, and EP3). nih.govtargetmol.comscience.gov this compound also demonstrated high selectivity by not exhibiting remarkable binding to a panel of 65 other proteins, including various GPCRs, enzymes, and ion channels. nih.govscience.gov

In functional assays, this compound competitively inhibited PGE2-evoked elevations of intracellular cAMP levels in HEK293 cells overexpressing the human EP4 receptor, with a mean pA2 value of 8.6. nih.govtargetmol.comscience.gov Furthermore, it reversed the inhibitory effects of PGE2 on lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFalpha) production in human whole blood in a concentration-dependent manner. nih.govscience.gov

Comparisons with other antagonists, such as CJ-023423, highlight the improved binding affinity of this compound. researchgate.net Another EP4 antagonist, ONO-AE3-208, has a reported Ki value of 1.3 nmol/L, while this compound has a Ki of 3.2 nmol/L. researchgate.net Different EP4 antagonists, such as L-161,982, ONO-4578/BMS-986310, and E7046, represent structurally diverse compounds also being investigated for EP4 blockade. medchemexpress.comnih.govbenthamscience.com

Pharmacological Data Summary:

| Parameter | Value | Target/Cell Line | Reference |

| [(3)H]-PGE2 binding inhibition (pKi) | 8.5 | Human EP4 receptor | nih.govtargetmol.comscience.gov |

| Selectivity vs. other EP subtypes | ≥ 200-fold | Human EP1, EP2, EP3 receptors | nih.govtargetmol.comscience.gov |

| Inhibition of cAMP elevation (pA2) | 8.6 | hEP4/HEK293 cells | nih.govtargetmol.comscience.gov |

| Reversal of PGE2-induced TNFα inhibition (pIC50) | 6.4 | Human whole blood (LPS-induced) | medchemexpress.com |

| Ki | 3.2 nM | Human EP4 receptor | researchgate.netcaymanchem.com |

| IC50 (functional assay) | 10 nM | EP4 receptor | medchemexpress.commedchemexpress.com |

Methodological Frameworks in Cj 42794 Research

In Vitro Assay Systems

In vitro assays are crucial for characterizing the direct effects of CJ-42794 on molecular targets and cellular processes outside of a living organism.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard technique used to quantify the binding affinity of a compound to a specific receptor. For this compound, these assays have been employed to determine its affinity and selectivity for prostaglandin (B15479496) receptors, particularly the EP4 subtype. This compound has been shown to inhibit [³H]-PGE₂ binding to the human EP4 receptor with a mean pKi of 8.5. targetmol.comnih.gov This indicates a high binding affinity for the EP4 receptor. Furthermore, these assays have demonstrated that this compound exhibits a binding affinity that is at least 200-fold more selective for the human EP4 receptor compared to other human EP receptor subtypes (EP1, EP2, and EP3). targetmol.comnih.gov this compound shows less potent binding to EP2 (Ki = 631 nM) and no significant binding affinity for EP1 or EP3. glpbio.comcaymanchem.comapexbt.com The compound also showed no remarkable binding to a panel of 65 other proteins, including various GPCRs, enzymes, and ion channels, further supporting its high selectivity for the EP4 receptor. nih.govresearchgate.net

Table 1: Binding Affinity of this compound for Human EP Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. EP4 |

| EP4 | 3.16 nM (pKi 8.5) targetmol.comnih.govglpbio.comcaymanchem.comapexbt.com | - |

| EP2 | 631 nM glpbio.comcaymanchem.comapexbt.com | >200-fold lower targetmol.comnih.gov |

| EP1 | No affinity glpbio.comcaymanchem.comapexbt.com | >200-fold lower targetmol.comnih.gov |

| EP3 | No affinity glpbio.comcaymanchem.comapexbt.com | >200-fold lower targetmol.comnih.gov |

Cell-Based Functional Assays (e.g., cAMP Accumulation, Cytokine Production)

Cell-based functional assays are utilized to assess the biological activity of this compound in a cellular context, often measuring downstream signaling events or cellular responses.

One common assay involves measuring the inhibition of prostaglandin E₂ (PGE₂)-induced elevation of intracellular cyclic AMP (cAMP) levels. targetmol.comnih.govglpbio.comresearchgate.net EP4 receptors are Gs protein-coupled receptors that, upon activation by PGE₂, lead to increased intracellular cAMP through the stimulation of adenylate cyclase. nih.govglpbio.comcaymanchem.comapexbt.com this compound has been shown to competitively inhibit this PGE₂-evoked increase in cAMP in HEK293 cells overexpressing the human EP4 receptor. targetmol.comnih.govglpbio.comresearchgate.net The mean pA₂ value for this inhibition was reported as 8.6. targetmol.comnih.govresearchgate.net CJ-042794 inhibited the PGE2-induced elevation of cAMP in a concentration-dependent manner with a pIC50 value of 7.5. medchemexpress.com

Another type of cell-based assay involves measuring cytokine production, which can provide insights into the immunomodulatory effects of a compound. PGE₂ is known to inhibit the production of tumor necrosis factor alpha (TNFα) induced by lipopolysaccharide (LPS) in human whole blood. targetmol.comnih.govresearchgate.net this compound has been shown to reverse these inhibitory effects of PGE₂ on LPS-induced TNFα production in a concentration-dependent manner. targetmol.comnih.govresearchgate.net In human whole blood (HWB), CJ-042794 reversed the inhibitory effects of PGE2 (10 nM) on LPS-induced TNFα production with a pIC50 value of 6.4. glpbio.commedchemexpress.com This suggests that this compound, by antagonizing the EP4 receptor, can modulate the inflammatory response as measured by TNFα production.

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Cell Line/Model | Stimulus | Measured Endpoint | This compound Effect | Potency (pA₂ or pIC₅₀) |

| cAMP Accumulation | hEP4/HEK293 cells targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | PGE₂ targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | Intracellular cAMP levels targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | Inhibits PGE₂-induced elevation targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | pA₂ = 8.6 targetmol.comnih.govresearchgate.net, pIC₅₀ = 7.5 glpbio.commedchemexpress.com |

| Cytokine Production | Human Whole Blood (HWB) targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | LPS + PGE₂ targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | TNFα production targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | Reverses PGE₂-induced inhibition targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com | pIC₅₀ = 6.4 glpbio.commedchemexpress.com |

Utilization of Primary Cell Culture Models (e.g., Gastric Fibroblasts, Aortic Smooth Muscle Cells)

Primary cell cultures, derived directly from tissues, can provide a more physiologically relevant model compared to immortalized cell lines. Research on this compound has utilized primary cell culture models to investigate its effects on specific cell types involved in conditions like gastric ulcer healing and vascular function.

Primary rat gastric fibroblasts have been used to study the effect of this compound on vascular endothelial growth factor (VEGF) expression. glpbio.comapexbt.comalliedacademies.orgphysiology.orgalliedacademies.org PGE₂ or an EP4 agonist (ONO-AE1-329) has been shown to increase VEGF expression in these cells. alliedacademies.orgphysiology.orgalliedacademies.org This increase was attenuated by the simultaneous administration of this compound. alliedacademies.orgphysiology.orgalliedacademies.org This finding supports the role of EP4 receptors in mediating PGE₂-induced VEGF expression in gastric fibroblasts, a process relevant to ulcer healing. This compound markedly dampened the increase of VEGF expression in the primary gastric fibroblasts of rats. glpbio.comapexbt.com

Primary aortic smooth muscle cells have also been utilized in research related to EP4 receptor antagonists, including studies that may involve compounds like this compound, particularly in the context of vascular diseases. researchgate.netcellbiologics.comthermofisher.comatcc.orginnoprot.comnii.ac.jp For instance, stimulation of smooth muscle cells isolated from human aortic aneurysm tissues with this compound inhibited PGE₂-induced IL-6 secretion and decreased PGE₂-induced MMP-2 activity in a dose-dependent manner. researchgate.net These data suggest that EP4 inhibition may be a pharmacological strategy for attenuating the progression of aortic aneurysms. researchgate.net

Human Whole Blood Assays for Immunomodulatory Effects

Human whole blood assays are valuable for assessing the effects of compounds on immune cells in a more complex and physiologically relevant matrix than isolated cell cultures. As mentioned in Section 6.1.2, human whole blood assays have been used to evaluate the immunomodulatory effects of this compound by measuring its impact on cytokine production. targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com this compound reversed the inhibitory effects of PGE₂ on LPS-induced TNFα production in a concentration-dependent manner in human whole blood. targetmol.comnih.govglpbio.comresearchgate.netmedchemexpress.com This demonstrates the ability of this compound to modulate immune responses in a complex human biological sample.

In Vivo Preclinical Animal Models

In vivo studies using animal models are essential for evaluating the effects of this compound in a living system, assessing its impact on disease processes and physiological functions.

Gastric Ulcer Models in Rodents (e.g., Chronic Ulcer, Cold-Restraint Stress-Induced)

Rodent models of gastric ulcers are widely used to study the pathogenesis of ulcers and evaluate the efficacy of potential therapeutic agents. Various models exist, including those inducing chronic ulcers and those based on cold-restraint stress.

In models of chronic gastric ulcers in rats and mice, repeated administration of selective EP4 antagonists, including this compound, significantly delayed ulcer healing. targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgalliedacademies.orgnih.gov This impaired healing was associated with a down-regulation of vascular endothelial growth factor (VEGF) expression in the ulcerated mucosa. targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgalliedacademies.orgnih.gov These findings highlight the important role of EP4 receptors in the healing process of gastric ulcers, likely mediated through the regulation of angiogenesis via VEGF.

Studies using the cold-restraint stress-induced gastric ulcer model in rats have also been conducted. medchemexpress.comalliedacademies.orgnih.govdovepress.comijbcp.com Unlike nonselective COX inhibitors such as indomethacin, this compound did not worsen the gastric ulcerogenic response to cold-restraint stress. medchemexpress.comnih.gov This suggests that while EP4 receptors are involved in ulcer healing, their antagonism by this compound does not exacerbate ulcer formation induced by this type of stress. CJ-042794 (30 and 50 mg/kg; p.o.; once) did not produce gastric ulcerogenic response induced by cold-restraint stress in rats. medchemexpress.com

This compound alone, given orally, did not produce any damage in the gastrointestinal mucosa of normal rats, similar to selective COX inhibitors. medchemexpress.comnih.govresearchgate.netresearchgate.net However, repeated administration of this compound impaired the healing of chronic gastric ulcers in rats and mice. targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgnih.gov

Table 3: Effects of this compound in Rodent Gastric Ulcer Models

| Model Type | Animal | This compound Effect | Associated Findings |

| Chronic Gastric Ulcer targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgnih.gov | Rats, Mice targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgnih.gov | Delayed ulcer healing targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgnih.gov | Down-regulation of VEGF expression in ulcerated mucosa targetmol.comglpbio.comapexbt.commedchemexpress.comalliedacademies.orgphysiology.orgnih.gov |

| Cold-Restraint Stress-Induced Ulcer medchemexpress.comnih.gov | Rats medchemexpress.comnih.gov | No worsening of ulcerogenic response medchemexpress.comnih.gov | - |

| Normal Gastric Mucosa medchemexpress.comnih.govresearchgate.netresearchgate.net | Rats medchemexpress.comnih.govresearchgate.netresearchgate.net | No damage medchemexpress.comnih.govresearchgate.netresearchgate.net | - |

Inflammatory and Pain Models (e.g., Carrageenan-Induced Hyperalgesia, Adjuvant-Induced Arthritis)

Information specifically detailing the investigation of this compound in carrageenan-induced hyperalgesia or adjuvant-induced arthritis models was not found in the consulted literature. These models are commonly employed to study acute and chronic inflammation and pain, respectively, and to evaluate the efficacy of anti-inflammatory and analgesic compounds. nih.govnih.govresearchgate.netencyclopedia.pub Carrageenan-induced paw edema is a widely used model for acute inflammation, while adjuvant-induced arthritis models, often utilizing Complete Freund's Adjuvant, are used to simulate aspects of rheumatoid arthritis and persistent inflammatory pain. nih.govnih.govresearchgate.net While the EP4 receptor, which this compound targets, is involved in inflammatory processes nih.gov, specific research findings for this compound within these particular models were not available in the search results.

Abdominal Aortic Aneurysm Models (e.g., Angiotensin II-Induced, Calcium Chloride-Induced)

Research has investigated the effects of this compound in experimental models of abdominal aortic aneurysm (AAA), a progressive disease characterized by the dilation of the abdominal aorta. nih.govnih.gov Studies utilizing mouse models, specifically angiotensin II-induced and calcium chloride (CaCl2)-induced AAAs, have explored the potential of this compound as a pharmacological intervention to attenuate AAA progression. nih.govresearchgate.netnih.govjinpanlab.com

In ApoE−/− mice infused with angiotensin II, oral administration of this compound significantly decreased AAA formation. This effect was associated with the attenuation of elastic fiber degradation and reduced activation of matrix metalloproteinase (MMP)-2 and MMP-9. nih.gov Elevated levels of interleukin-6 (IL-6) protein were observed in the medial layer of angiotensin II-induced mouse AAA tissues, and treatment with this compound significantly decreased this expression. nih.gov

Similarly, in wild-type mice subjected to periaortic CaCl2 application to induce AAA, oral administration of this compound also resulted in a reduction in AAA formation. nih.govjinpanlab.com Studies demonstrated that this compound treatment led to a smaller external diameter of the AAA and reduced elastic fiber degradation compared to control groups. nih.gov The inhibitory effect of this compound was observed even when administration began after the initiation of CaCl2 application, suggesting a potential impact on the progression phase of AAA. nih.gov

Further investigation using smooth muscle cells isolated from human AAA tissues indicated that this compound inhibited PGE2-induced IL-6 secretion in a dose-dependent manner and decreased PGE2-induced MMP-2 activity. nih.gov These findings collectively suggest that the inhibition of EP4 signaling by this compound may contribute to the attenuation of AAA formation and progression in these preclinical models. nih.gov

Summary of Findings in AAA Models

| Model Type | Animal Model | This compound Effect | Associated Mechanisms | Source |

| Angiotensin II-Induced AAA | ApoE−/− mice | Decreased AAA formation | Attenuated elastic fiber degradation, reduced MMP-2/-9 activation, decreased IL-6 expression | nih.gov |

| Calcium Chloride-Induced AAA | Wild-type mice | Reduced AAA formation, smaller aortic diameter, reduced elastic fiber degradation | Not explicitly detailed in search for this model, but EP4 inhibition is the proposed mechanism. | nih.govjinpanlab.com |

| Human AAA Smooth Muscle Cells | In vitro | Inhibited PGE2-induced IL-6 secretion, decreased PGE2-induced MMP-2 activity | Inhibition of EP4 signaling | nih.gov |

Metabolic Disease Models (e.g., Insulin (B600854) Resistance in Hepatic Cells)

Information regarding the specific investigation of this compound in metabolic disease models, such as insulin resistance in hepatic cells, was not found in the consulted literature. Insulin resistance in hepatic cells is a key feature of various metabolic disorders, including type 2 diabetes and metabolic dysfunction-associated steatotic liver disease (MASLD). frontiersin.orgnih.govmdpi.come-dmj.orgnih.gov Experimental models for studying hepatic insulin resistance often involve inducing the condition in cell cultures or animal models through various methods, such as exposure to high glucose, high insulin, or free fatty acids. frontiersin.org While EP4 receptors are broadly involved in physiological processes, specific research detailing the effects of this compound within these particular metabolic models was not available in the search results.

Conclusion and Future Research Trajectories

Summary of Key Academic Discoveries and Contributions of CJ-42794

This compound has been established in academic literature as a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E receptor 4 (EP4). medchemexpress.comselleckchem.com Its primary contribution to pharmacological research is providing a high-affinity chemical tool to probe the specific physiological and pathological roles of the EP4 receptor. nih.gov In vitro studies have demonstrated that this compound exhibits a high binding affinity for the human EP4 receptor, with a mean pKi of 8.5, and is at least 200-fold more selective for EP4 than for other human prostanoid receptor subtypes (EP1, EP2, and EP3). nih.govadooq.com

Key discoveries from research involving this compound include its ability to competitively inhibit prostaglandin E2 (PGE2)-induced elevations of intracellular cyclic AMP (cAMP) in cells engineered to overexpress the human EP4 receptor. nih.govresearchgate.net Furthermore, it effectively reverses the anti-inflammatory effects of PGE2; for instance, this compound counteracts the PGE2-mediated inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood. medchemexpress.comnih.gov In animal models, this compound has been shown to block pain and inflammation in arthritis models. caymanchem.com Conversely, a significant finding is its effect on tissue repair, where it has been observed to delay the healing of gastric ulcers in rats and mice by suppressing the expression of vascular endothelial growth factor (VEGF) and subsequent angiogenesis. caymanchem.comglpbio.comapexbt.com Notably, unlike general inhibitors of PGE2 synthesis, this compound does not appear to cause initial damage to the gastrointestinal mucosa on its own. caymanchem.com

| Parameter | Receptor Subtype | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | EP4 | 3.16 nM | caymanchem.com |

| Binding Affinity (Ki) | EP2 | 631 nM | caymanchem.com |

| Binding Affinity | EP1, EP3 | No Affinity | caymanchem.com |

| Functional Antagonism (IC50) | EP4 | 10 nM | medchemexpress.comselleckchem.com |

| Competitive Inhibition (pA2) | Human EP4 | 8.6 | nih.gov |

Identification of Unexplored Physiological Roles and Pathological Contexts for EP4 Receptor Antagonism

While research on this compound has centered on inflammation, pain, and gastrointestinal healing, the broader roles of the EP4 receptor suggest numerous unexplored avenues for investigation. The EP4 receptor is known to be involved in a variety of biological processes, including bone metabolism, cancer progression, and atherosclerosis, yet the specific effects of this compound in these contexts remain largely uncharacterized. caymanchem.com

Future research could investigate the utility of this compound in:

Oncology : Prostaglandin E2 signaling via EP2 and EP4 receptors is known to promote an immunosuppressed tumor microenvironment. biorxiv.org The potential for this compound to modulate immune cell function—such as T-cell differentiation and natural killer (NK) cell activity—within various tumor types is a significant unexplored area. biorxiv.orgnih.gov Its efficacy in blocking gastric tumorigenesis in mice suggests a broader potential in other cancers that has yet to be fully explored. caymanchem.com

Bone Biology : The EP4 receptor plays roles in both bone formation and resorption. caymanchem.com The effect of selective EP4 antagonism with this compound on bone density, fracture healing, and pathological conditions like osteoporosis or metastatic bone disease is unknown.

Cardiovascular Disease : The EP4 receptor is implicated in atherosclerosis. caymanchem.com Studies have also shown that this compound can attenuate the formation of abdominal aortic aneurysms in animal models, indicating a potential therapeutic role in vascular diseases that warrants deeper investigation. researchgate.net

Neuroinflammation and Neurodegeneration : Beyond its role in peripheral pain, the function of the EP4 receptor in the central nervous system is an emerging area of interest. Investigating the impact of this compound on neuroinflammatory processes associated with neurodegenerative diseases could reveal novel therapeutic applications.

Potential for Translational Research and Development of EP4-Targeting Therapeutics

The preclinical data on this compound and other EP4 antagonists highlight a strong potential for translation into clinical therapeutics. EP4 antagonists as a class are being explored for a range of human diseases, primarily inflammatory conditions, chronic pain, and cancer. patsnap.com The development and approval of Grapiprant, a selective EP4 antagonist, for managing pain and inflammation associated with osteoarthritis in dogs provides a clear precedent and a viable translational pathway for this drug class. biorxiv.org

The oral bioavailability of this compound further enhances its therapeutic potential, offering a convenient route of administration for chronic conditions. medchemexpress.comselleckchem.com Future translational research should focus on validating the efficacy of this compound in more complex, chronic disease models that closely mimic human pathology. Its potential application in oncology is particularly compelling, where it could be developed as a monotherapy or, perhaps more effectively, as an adjuvant to existing immunotherapies to overcome PGE2-mediated immune suppression in the tumor microenvironment. biorxiv.org

Gaps in Current Knowledge and Directions for Future Investigation

Despite its utility as a research tool, significant gaps in our understanding of this compound remain, which present clear directions for future studies.

Human Clinical Data : There is a complete absence of information in the public domain regarding the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound in humans. Clinical trials are the necessary next step to determine its therapeutic viability.

Long-Term Safety : The existing research is primarily based on short-term studies. The physiological consequences of chronic, long-term EP4 receptor blockade are unknown. The finding that this compound impairs gastric ulcer healing highlights the potential for adverse effects on tissue repair and homeostasis in other organ systems, which requires thorough investigation. caymanchem.com

Mechanism of Action Beyond cAMP : The EP4 receptor can also signal through a cAMP-independent pathway involving phosphatidylinositol 3-kinase (PI3K). biorxiv.orgnih.gov It is currently unknown how this compound affects this alternative signaling cascade, and clarifying this is crucial for a complete understanding of its mechanism of action.

Context-Dependent Effects : The opposing effects of this compound—suppressing inflammation in arthritis while impairing healing in the stomach—underscore the context-dependent role of EP4 signaling. caymanchem.com Future research must elucidate the tissue-specific factors and molecular pathways that determine whether EP4 antagonism is beneficial or detrimental. This is critical for identifying the appropriate therapeutic window and patient populations for potential EP4-targeting drugs.

Q & A

Q. What is the primary mechanism of action of CJ-42794 in modulating inflammatory responses?

this compound selectively antagonizes the prostaglandin E receptor subtype 4 (EP4), inhibiting [³H]-PGE₂ binding with a mean pKi of 8.5. This action suppresses EP4-mediated cAMP elevation, which is critical for downstream inflammatory signaling. For example, in HEK293 cells overexpressing human EP4, this compound reversed PGE₂-induced inhibition of LPS-stimulated TNFα production in a concentration-dependent manner, demonstrating its role in modulating cytokine responses .

Key Data :

| Parameter | Value | Source Model |

|---|---|---|

| EP4 binding affinity | pKi = 8.5 | HEK293 cells |

| Selectivity ratio | >200-fold vs. EP1/2/3 | Competitive binding |

Q. How does this compound achieve selectivity for the EP4 receptor over other prostaglandin E receptor subtypes?

this compound’s selectivity arises from its structural specificity for the EP4 receptor’s ligand-binding domain. Binding assays show negligible affinity for EP1, EP2, or EP3 receptors (IC₅₀ for EP4 = 10 nM, with 200-fold selectivity over other subtypes). This is attributed to unique interactions with EP4’s transmembrane helices, as inferred from molecular docking studies .

Q. What experimental models are commonly used to study this compound's anti-inflammatory effects?

- Colitis : Mice treated with 10 mg/kg this compound showed reduced inflammation (33% lower inflammatory cell infiltration vs. controls) and suppressed RORγt expression .

- Gastric ulcers : Rats administered 3–10 mg/kg/day subcutaneously exhibited delayed ulcer healing via VEGF suppression .

Advanced Research Questions

Q. How can researchers address variability in this compound's efficacy across different in vivo inflammation models?

Variability may stem from differences in disease pathophysiology (e.g., colitis vs. gastric ulcers) or species-specific EP4 receptor dynamics. To mitigate this:

- Standardize dosing : Use pharmacokinetic profiling to adjust doses for bioavailability (e.g., 10 mg/kg in mice vs. 3 mg/kg in rats) .

- Validate biomarkers : Measure tissue-specific EP4 activity (e.g., RORγt in colitis , VEGF in ulcers ).

- Comparative studies : Parallel testing in multiple models with controlled variables (e.g., genetic background, PGE₂ levels) .

Q. What methodological considerations are critical when designing dose-response studies for this compound in gastric ulcer research?

- Dose range : Subcutaneous administration of 3–10 mg/kg/day in rats balances efficacy and toxicity .

- Endpoint selection : Histological scoring of ulcer size and mucosal VEGF expression (Western blotting or qPCR) .

- Controls : Include EP4 agonists (e.g., PGE₂) to confirm receptor-specific effects .

Example Protocol :

| Parameter | Detail |

|---|---|

| Model | Male Sprague-Dawley rats |

| Dose | 3–10 mg/kg/day, subcutaneous |

| Duration | 7–14 days |

| Key Assays | VEGF expression (Western blot), ulcer area quantification |

Q. How should conflicting data on this compound's impact on VEGF expression be analyzed in mucosal healing studies?

Discrepancies may arise from tissue-specific VEGF regulation or temporal differences in EP4 signaling. Resolve conflicts by:

- Time-course experiments : Track VEGF levels at multiple timepoints (e.g., days 3, 7, 14 post-ulcer induction) .

- Cell-type specificity : Isolate primary gastric fibroblasts to assess stromal vs. epithelial VEGF contributions .

- Pathway inhibition : Co-administer VEGF receptor blockers to isolate EP4’s role .

Methodological Guidelines

- Data Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, adjusting for variables like dosage, model species, and assay sensitivity .

- Experimental Reproducibility : Adhere to protocols from peer-reviewed studies (e.g., Western blotting for RORγt in colitis , cAMP assays in HEK293 cells ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.